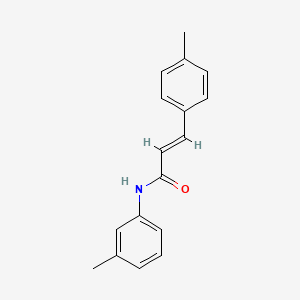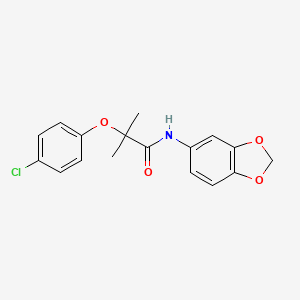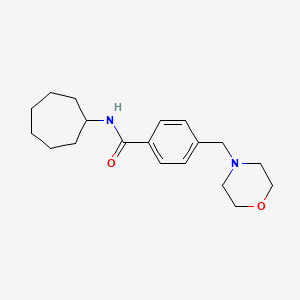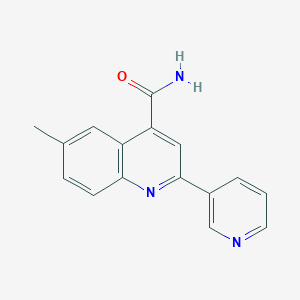![molecular formula C13H17N3 B5716408 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline](/img/structure/B5716408.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline, also known as DMMA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. DMMA is a derivative of aniline and pyrazole and is known for its unique properties that make it a useful compound for research purposes.
Mécanisme D'action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline is not well understood, and further research is needed to elucidate its mode of action. However, it is known that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline can interact with various biological targets such as enzymes and receptors, which makes it a useful compound for drug discovery and development.
Biochemical and Physiological Effects:
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has also been shown to exhibit antitumor activity and has been studied for its potential use in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has several advantages as a research compound, such as its unique structure and reactivity, which makes it a useful building block for the synthesis of various organic compounds. However, N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline also has some limitations, such as its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the research on N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline. One potential area of research is the development of new synthetic methods for the preparation of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline and its derivatives. Another area of research is the elucidation of the mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline and its potential use in drug discovery and development. Additionally, the study of the toxicity and safety of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline is also an important area of future research.
Méthodes De Synthèse
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 4-methylaniline with 3,5-dimethylpyrazole in the presence of a catalyst such as palladium acetate. The resulting product is then purified through various methods such as column chromatography to obtain pure N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline.
Applications De Recherche Scientifique
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has been used as a building block for the synthesis of various organic compounds due to its unique structure and reactivity. N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methylaniline has also been studied for its potential use in the development of new materials such as polymers and liquid crystals.
Propriétés
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-10-4-6-13(7-5-10)14-9-16-12(3)8-11(2)15-16/h4-8,14H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRRYNVOHPEKLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-4-methylaniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-nitrophenyl)-3-[5-(phenylthio)-2-furyl]acrylonitrile](/img/structure/B5716334.png)

![4-bromo-N'-[(3,4-dimethylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5716343.png)



![4-[(2-quinolinylthio)methyl]benzonitrile](/img/structure/B5716369.png)
![N-(4-methoxyphenyl)-N-(2-{2-[1-(4-methylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B5716375.png)


![2-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5716413.png)

![N-[2-(dimethylamino)ethyl]-N'-(2-fluorophenyl)thiourea](/img/structure/B5716418.png)